

Spectroscopic Comparison: Methyl 3-(thiophen-3-yl)acrylate and Analogues

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Compound of Interest

Compound Name: 3-Thio-pheneacrylic acid methyl ester

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A detailed analysis of the infrared and mass spectrometric data of methyl 3-(thiophen-3-yl)acrylate is presented below, alongside a comparison with its phenyl analogue, methyl cinnamate. This guide is intended for researchers, scientists, and professionals in drug development to provide objective performance benchmarks supported by experimental data.

While comprehensive experimental infrared and mass spectrometry data for methyl 3-(thiophen-3-yl)acrylate is not widely available in public spectral databases, this guide compiles the accessible high-resolution mass spectrometry (HRMS) data for the target compound. For comparative purposes, the readily available infrared and mass spectral data for the structurally related compound, methyl cinnamate, are included. The data for two other closely related analogues, methyl 3-(thiophen-2-yl)acrylate and ethyl 3-(thiophen-3-yl)acrylate, were not found in the searched databases.

Data Presentation

The following tables summarize the available quantitative data for methyl 3-(thiophen-3-yl)acrylate and the comparative compound, methyl cinnamate.

Table 1: High-Resolution Mass Spectrometry Data

Compound Name	Molecular Formula	Calculated m/z	Found m/z	Technique
(E)-methyl 3-(thiophen-3-yl)acrylate	C ₈ H ₈ O ₂ S	168.0245	168.0243	ESI+

Table 2: Key IR Absorption Bands for Methyl Cinnamate

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O Stretch (Ester)	~1717	Strong
C=C Stretch (Alkene)	~1638	Strong
C-O Stretch (Ester)	~1312, ~1171	Strong
=C-H Bend (trans-alkene)	~980	Strong
C-H Stretch (Aromatic/Vinylic)	>3000	Medium
C-H Stretch (Methyl)	<3000	Medium

Table 3: Key Mass Spectrometry Fragments for Methyl Cinnamate

m/z	Proposed Fragment Ion	Relative Intensity
162	[M] ⁺ (Molecular Ion)	Moderate
131	[M - OCH ₃] ⁺	High
103	[M - COOCH ₃] ⁺ or [C ₆ H ₅ CH=CH] ⁺ (Styryl cation)	High
77	[C ₆ H ₅] ⁺ (Phenyl cation)	Moderate
51	[C ₄ H ₃] ⁺	Low

Experimental Protocols

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Infrared spectra are typically recorded on an FTIR spectrometer equipped with a diamond ATR accessory.

- **Background Scan:** A background spectrum of the clean, empty ATR crystal is recorded to account for ambient atmospheric conditions (e.g., CO₂ and water vapor).
- **Sample Application:** A small amount of the solid or liquid sample is placed directly onto the ATR crystal surface. For solid samples, a pressure clamp is applied to ensure good contact between the sample and the crystal.
- **Data Acquisition:** The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- **Cleaning:** After analysis, the sample is removed, and the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

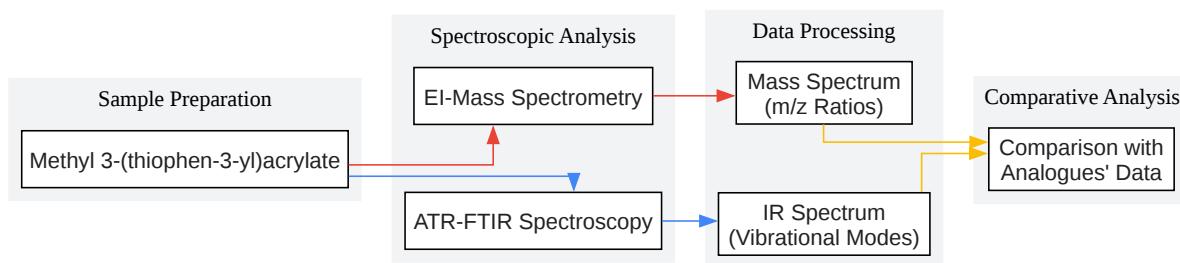
Electron Ionization Mass Spectrometry (EI-MS)

Mass spectra are generally obtained using a mass spectrometer with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- **Sample Introduction:** The sample, dissolved in a volatile solvent like dichloromethane or methanol, is injected into the gas chromatograph. The GC separates the sample from the solvent and any impurities.
- **Ionization:** As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Here, it is bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and to fragment into smaller charged ions.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

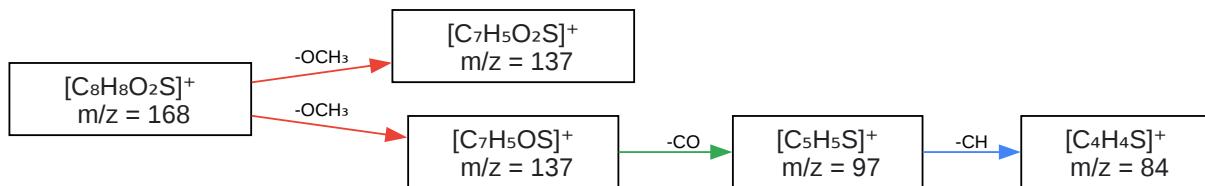
- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

Mandatory Visualization



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Caption: Experimental workflow for spectroscopic analysis.



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Caption: A plausible fragmentation pathway for methyl 3-(thiophen-3-yl)acrylate in EI-MS.

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